molecular formula C14H15N3O5 B7626404 [2-(2-methoxyethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2-methoxyethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No.: B7626404
M. Wt: 305.29 g/mol
InChI Key: YKENPBFDZRDNBN-UHFFFAOYSA-N
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Description

[2-(2-methoxyethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields

Properties

IUPAC Name

[2-(2-methoxyethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-21-7-6-15-11(18)8-22-14(20)12-9-4-2-3-5-10(9)13(19)17-16-12/h2-5H,6-8H2,1H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENPBFDZRDNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC(=O)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-methoxyethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phthalazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-oxoethyl group: This step often involves the reaction of the phthalazine derivative with an oxoethylating agent, such as ethyl oxalyl chloride, under controlled conditions.

    Attachment of the 2-methoxyethylamino group: This can be done by reacting the intermediate with 2-methoxyethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

[2-(2-methoxyethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(2-methoxyethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(2-methoxyethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-methoxyethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate: shares similarities with other phthalazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct reactivity and potential applications. Its combination of a phthalazine ring with methoxyethylamino and oxoethyl groups makes it a versatile compound for various scientific and industrial uses.

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